6-Methyl-1-heptene

Description

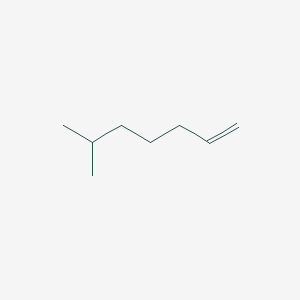

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOXRAAHOJJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891923 | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 20 °F (NFPA, 2010) | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.2 [mmHg] | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11071-47-9, 5026-76-6 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011071479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptene: Physicochemical Properties, Synthesis, and Reactivity

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise architecture of molecular building blocks is paramount. Branched aliphatic alkenes, such as 6-methyl-1-heptene, represent a critical class of synthons. Their utility stems from the versatile reactivity of the terminal double bond, which allows for the stereospecific and regioselective introduction of functional groups, and the influence of the alkyl branching on the physicochemical properties of derivative molecules.[1][2] This iso-octene isomer (CAS 5026-76-6, IUPAC name: 6-methylhept-1-ene) is a valuable, non-conjugated terminal alkene that serves as a precursor for primary alcohols, aldehydes, and other functionalized long-chain alkanes.

This technical guide offers a comprehensive examination of this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, and analytical characterization, explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in a laboratory setting, dictating choices in solvent systems, reaction temperatures, and purification methods. This compound is a clear, colorless liquid with a characteristic petroleum-like odor.[3] It is less dense than water and insoluble in it, necessitating the use of biphasic systems or organic solvents for reactions involving aqueous reagents.[3]

Physical and Chemical Properties Summary

The key physicochemical data for this compound are summarized in Table 1 for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 6-methylhept-1-ene | [3] |

| CAS Number | 5026-76-6 | [4] |

| Molecular Formula | C₈H₁₆ | [4] |

| Molecular Weight | 112.21 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.7125 g/cm³ at 20 °C | [3] |

| Boiling Point | 112.4 - 113.2 °C at 760 mmHg | [3] |

| Melting Point | -103.01 °C (estimate) | [3] |

| Flash Point | 15.5 °C (closed cup) | [3] |

| Refractive Index (n_D) | 1.411 at 20 °C | [3] |

| Solubility | Insoluble in water; miscible with alcohols, ethers | [3] |

| Vapor Pressure | 25.2 mmHg | [3] |

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Category 2).[3] All handling procedures must be conducted in a well-ventilated area, preferably a fume hood, and away from all sources of ignition. Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate gloves, is mandatory.

-

Hazard Statements: H225 (Highly flammable liquid and vapor)

-

Precautionary Measures: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

Synthesis of this compound

The synthesis of a terminal alkene with a specific branching pattern requires a strategic approach that guarantees the position of the double bond, avoiding the formation of isomeric mixtures common in elimination reactions.[5] Two robust and widely adopted methods for this purpose are the Wittig reaction and the Grignard reaction.

Synthesis via Wittig Reaction

The Wittig reaction is a superior method for unambiguously forming a C=C bond.[1][5] It utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. For the synthesis of this compound, the logical disconnection is between C1 and C2, requiring the reaction of formaldehyde with the ylide derived from isopentyltriphenylphosphonium bromide.

Caption: Workflow for the synthesis of this compound via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of this compound

-

Part A: Preparation of Isopentyltriphenylphosphonium Bromide.

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.0 eq) and toluene.

-

Heat the solution to reflux.

-

Add 1-bromo-3-methylbutane (1.05 eq) dropwise over 30 minutes.

-

Maintain reflux for 24 hours, during which the phosphonium salt will precipitate as a white solid.

-

Cool the mixture to room temperature, and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

-

Part B: Wittig Olefination.

-

Suspend the dried isopentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under nitrogen.[6]

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of formaldehyde (1.1 eq, generated from paraformaldehyde by cracking or using a commercially available solution in an organic solvent) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using hexane as the eluent to yield pure this compound.

-

Causality Insight: The choice of a non-stabilized ylide (generated from an alkyl halide) is critical as it favors the formation of the desired alkene with high yield, even from a simple aldehyde like formaldehyde.[7] Anhydrous THF is the solvent of choice because it is aprotic and effectively solvates the phosphonium salt and the intermediate ylide.[6] n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt to form the reactive ylide.[2]

Reactivity of the Terminal Alkene

The terminal C=C double bond is the locus of reactivity in this compound, making it an excellent substrate for addition reactions. A particularly valuable transformation for drug development professionals is its conversion to the corresponding primary alcohol, 6-methyl-1-heptanol, which can serve as a handle for further functionalization.

Hydroboration-Oxidation to 6-Methyl-1-heptanol

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[8] This is a cornerstone reaction in organic synthesis because it provides regiochemical control that is complementary to acid-catalyzed hydration, yielding the terminal alcohol from a terminal alkene.

Mechanism Rationale: The regioselectivity is dictated by both steric and electronic factors in the first step (hydroboration). The boron atom, being the more sterically demanding part of the borane reagent, preferentially adds to the less hindered carbon of the double bond (C1). Electronically, the addition proceeds through a four-membered transition state where the boron (electrophile) adds to the carbon that can better accommodate a partial positive charge, which is also C1.[8] The subsequent oxidation step proceeds with retention of configuration, replacing the C-B bond with a C-OH bond at the same position.[9]

Caption: Workflow for the anti-Markovnikov hydration of this compound.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add borane-tetrahydrofuran complex (BH₃•THF, ~0.35 eq of BH₃, typically 1.0 M solution) dropwise via syringe. The reaction is exothermic; maintain the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.

-

Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH) solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂). Control the rate of addition to keep the internal temperature below 40 °C.

-

After the addition is complete, allow the biphasic mixture to stir at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.

-

Cool the mixture to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography or distillation to yield pure 6-methyl-1-heptanol.

Causality Insight: BH₃ is a highly reactive, toxic gas that exists as a dimer (B₂H₆). Using it as a complex with THF stabilizes the borane as a Lewis acid-base adduct, making it safer and easier to handle while maintaining its reactivity.[10][11][12] The oxidation step uses basic hydrogen peroxide because the hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the electron-deficient boron atom, initiating the rearrangement that leads to the alcohol.[8]

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on established chemical shift principles and predictive algorithms, the following spectra are expected.[13][14]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 5.85-5.75 (m, 1H): This multiplet (typically a doublet of doublet of triplets) corresponds to the internal vinyl proton (-CH=). Its complex splitting arises from coupling to the two geminal vinyl protons and the two adjacent allylic protons.

-

δ 5.00-4.90 (m, 2H): This region contains the signals for the two terminal vinyl protons (=CH₂). They are diastereotopic and will appear as two distinct multiplets (a doublet of doublets and a doublet of triplets).

-

δ 2.05 (q, J=7.0 Hz, 2H): The allylic protons (-CH₂-CH=) appear as a quartet due to coupling with the adjacent methylene group.

-

δ 1.55 (m, 1H): The methine proton (-CH(CH₃)₂) is a multiplet due to coupling with the six methyl protons and the adjacent methylene group.

-

δ 1.40-1.15 (m, 4H): The two non-equivalent methylene groups in the alkyl chain will appear as overlapping multiplets in this region.

-

δ 0.88 (d, J=6.6 Hz, 6H): The six protons of the two equivalent methyl groups in the isopropyl moiety appear as a doublet, split by the single methine proton.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ 139.2: Vinylic carbon (-CH=)

-

δ 114.3: Terminal vinylic carbon (=CH₂)

-

δ 38.5: C5 methylene group (-CH₂-)

-

δ 33.8: C3 (allylic) methylene group (-CH₂-)

-

δ 28.9: C6 methine group (-CH(CH₃)₂)

-

δ 26.5: C4 methylene group (-CH₂-)

-

δ 22.6: C7 and C8 methyl carbons (-CH(CH₃)₂)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the terminal alkene and the alkane backbone.

-

3077 cm⁻¹ (medium): =C-H Stretch. This absorption, appearing just above 3000 cm⁻¹, is diagnostic for C(sp²)-H bonds and clearly indicates the presence of the alkene moiety.[15][]

-

2955, 2925, 2870 cm⁻¹ (strong): -C-H Stretch. These strong bands below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds in the alkyl chain.

-

1641 cm⁻¹ (medium): C=C Stretch. This band confirms the presence of the carbon-carbon double bond.[15]

-

1465 cm⁻¹ (medium): -CH₂- Scissoring and -CH₃ Asymmetric Bend.

-

993 & 910 cm⁻¹ (strong): =C-H Out-of-Plane Bending (Wag). These two strong absorptions are highly characteristic of a monosubstituted (terminal) alkene (-CH=CH₂).[][17]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which helps elucidate the structure.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112. However, for branched alkanes and alkenes, this peak can be weak or absent due to rapid fragmentation.[4]

-

Key Fragmentation Pathways: Fragmentation is driven by the formation of stable carbocations.

-

Allylic Cleavage: The most significant fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond). This results in a highly stable, resonance-stabilized allylic cation. Loss of a C₄H₉• radical (57 amu) would lead to a fragment at m/z = 55 .

-

Cleavage at the Branch Point: Branched alkanes readily fragment at the branch point to form the most stable carbocation. Cleavage of the C5-C6 bond results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 amu), leading to a prominent peak at m/z = 69 . Alternatively, loss of a C₅H₁₁• radical (71 amu) gives the stable secondary isopropyl cation at m/z = 43 .

-

McLafferty Rearrangement: While possible, this rearrangement is less dominant than the fragmentation pathways that produce highly stable secondary and allylic carbocations.

-

Analysis of the NIST database mass spectrum for this compound confirms these patterns, with major peaks observed at m/z = 43, 56 (from a rearrangement), and 55, consistent with the expected fragmentation.[4]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, it and its derivatives are valuable intermediates. The incorporation of branched alkyl chains is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1][2]

-

Lipophilicity and Pharmacokinetics: Changing the size and branching of an alkyl group can fine-tune a drug candidate's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A branched chain, like the isoheptyl group, can increase solubility in lipid membranes while potentially hindering metabolic attack compared to a linear chain.[1]

-

Receptor Binding: The specific three-dimensional shape of a branched alkyl group can be used to optimize the fit of a ligand into the hydrophobic pocket of a target protein or enzyme, thereby enhancing binding affinity and potency.[1]

-

Chemical Intermediate: The primary alcohol derivative, 6-methyl-1-heptanol, is used as a chemical intermediate and as a flavor and fragrance agent.[8][12] It serves as a precursor for the synthesis of esters and other compounds used in plasticizers and surfactants.[10][11] Its presence in natural sources like tobacco plants and castoreum suggests potential roles in chemical signaling that could be explored in biochemical research.[10][18]

Conclusion

This compound is a structurally simple yet synthetically powerful building block. Its value lies in the predictable reactivity of its terminal double bond, which allows for controlled functionalization via reactions like hydroboration-oxidation. A comprehensive understanding of its physicochemical properties, safety profile, and spectroscopic signatures is essential for its effective and safe utilization. The synthetic protocols and mechanistic insights provided in this guide are designed to empower researchers in chemistry and drug development to confidently employ this versatile intermediate in the construction of more complex and high-value molecules.

References

-

PubChem. (n.d.). Isooctan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Use of Feedstock Alkenes and Asymmetric Synthesis. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]

-

Chemistry LibreTexts. (2015, July 15). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

NMRDB.org. (n.d.). Predict 1H NMR spectra. [Link]

-

Spectroscopy. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]

-

Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Link]

-

The Good Scents Company. (n.d.). 6-methyl-1-heptanol. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?[Link]

-

Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

-

University of Bristol. (n.d.). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

-

NIST. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]

- 9. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]

- 11. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualizer loader [nmrdb.org]

- 15. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR [m.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 6-methyl-1-heptanol, 1653-40-3 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of 6-Methyl-1-heptene

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 6-methyl-1-heptene (C₈H₁₆), a valuable alkene in organic synthesis.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic routes, including the Grignard reaction, the Wittig reaction, and olefin metathesis. Each section delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of these methods. The guide emphasizes practical, field-proven insights to ensure replicable and efficient synthesis.

Introduction: The Significance of this compound

This compound, an isomer of octene, is a key building block in the synthesis of fine chemicals and pharmaceutical intermediates.[1][3] Its terminal double bond and branched alkyl chain make it a versatile substrate for a variety of chemical transformations, including polymerization, hydroformylation, and epoxidation. The controlled and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This guide will explore the most reliable and scalable methods for its preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several classic and modern organic reactions. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and stereochemical control. This guide will focus on three primary methodologies:

-

Grignard Reaction: A classic carbon-carbon bond-forming reaction that is highly effective for creating the backbone of the target molecule.[4]

-

Wittig Reaction: A premier method for the unambiguous synthesis of alkenes with precise control over the location of the double bond.[5][6]

-

Olefin Metathesis: A powerful and versatile catalytic reaction for the redistribution of alkene fragments.[7][8]

A comparative summary of these strategies is presented in the table below:

| Parameter | Grignard Reaction | Wittig Reaction | Olefin Metathesis |

| Key Reagents | Isoamylmagnesium bromide, Allyl bromide | Isoamyltriphenylphosphonium bromide, Formaldehyde | 1-Butene, 5-Methyl-1-hexene, Grubbs' Catalyst |

| Primary Advantage | Cost-effective, well-established | High regioselectivity for terminal alkene | High functional group tolerance, catalytic |

| Primary Disadvantage | Sensitive to moisture and air | Stoichiometric phosphine oxide byproduct | Catalyst cost and sensitivity |

| Typical Yield | Moderate to High | High | High |

Detailed Synthetic Protocols and Mechanistic Insights

Grignard Reaction: A Foundational Approach

The Grignard reaction provides a straightforward route to this compound by coupling an isoamyl Grignard reagent with an allyl halide.[4][9] This reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the allyl halide.

The synthesis involves the initial formation of isoamylmagnesium bromide, which then acts as a potent nucleophile. The subsequent reaction with allyl bromide proceeds via an Sɴ2 mechanism to form the carbon-carbon bond.

Diagram: Grignard Reaction Workflow

Caption: Key steps in the Wittig synthesis of this compound.

Materials:

-

Isoamyltriphenylphosphonium bromide

-

n-Butyllithium (in hexanes)

-

Formaldehyde (or paraformaldehyde)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Ylide Formation: In a flame-dried, nitrogen-purged flask, suspend isoamyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C and add n-butyllithium dropwise. The formation of the ylide is indicated by a color change to deep red or orange. Stir the mixture at 0°C for 1 hour.

-

Wittig Reaction: To the ylide solution at 0°C, add a source of formaldehyde (e.g., paraformaldehyde, which will depolymerize in situ, or a solution of formaldehyde in THF). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The crude product, containing this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using hexanes as the eluent. [10]

Olefin Metathesis: A Catalytic Approach

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. [7][11]For the synthesis of this compound, a cross-metathesis reaction between two appropriate terminal alkenes catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst) can be employed. [8]

The Chauvin mechanism describes the reaction pathway, which involves the formation of a metallacyclobutane intermediate. [7]The catalyst, a metal carbene, reacts with an alkene in a [2+2] cycloaddition to form the metallacycle. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, thus propagating the catalytic cycle. [8]

Diagram: Olefin Metathesis Catalytic Cycle

Caption: Simplified catalytic cycle for the cross-metathesis synthesis of this compound.

Materials:

-

1-Butene

-

5-Methyl-1-hexene

-

Grubbs' Catalyst (e.g., 2nd generation)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, dissolve 5-methyl-1-hexene and Grubbs' catalyst in anhydrous DCM.

-

Cross-Metathesis: Bubble 1-butene gas through the solution or add a solution of 1-butene in DCM. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the vinyl protons (~4.9-5.8 ppm), the methine proton (~1.5 ppm), and the methyl protons (~0.9 ppm). |

| ¹³C NMR | Signals for the sp² carbons of the double bond (~114 and 139 ppm) and the aliphatic carbons. |

| GC-MS | A parent ion peak at m/z 112, corresponding to the molecular weight of C₈H₁₆. [12] |

| IR Spectroscopy | Characteristic C=C stretching vibration (~1640 cm⁻¹) and =C-H stretching vibrations (~3075 cm⁻¹). [13][14] |

Conclusion

This guide has detailed three robust and reliable methods for the synthesis of this compound. The choice between the Grignard, Wittig, and olefin metathesis reactions will depend on the specific requirements of the researcher, including cost, scale, and desired purity. The Grignard reaction offers a cost-effective route, while the Wittig reaction provides unparalleled regioselectivity for the terminal alkene. Olefin metathesis represents a modern, catalytic approach with high functional group tolerance. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

-

Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Irvine. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Wittig reaction for alkene synthesis. (2020, March 27). Chem Help ASAP. Retrieved from [Link]

-

1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Wittig Reaction Forms an Alkene. (2014, September 4). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (C8H16). (n.d.). PubChemLite. Retrieved from [Link]

-

1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Olefin metathesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Olefin Metathesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

OLEFIN METATHESIS: BIG-DEAL REACTION. (2002). C&EN Global Enterprise. Retrieved from [Link]

-

Olefin Metathesis for Chemical Biology. (2011). PMC - NIH. Retrieved from [Link]

- Process for the production of 6-methyl heptanone. (2002). Google Patents.

-

How to synthesize 6-methylhept-1-ene. (2015, April 27). Chemistry Stack Exchange. Retrieved from [Link]

-

5-CHLORO-1-PENTENE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). The Organic Chemistry Tutor. Retrieved from [Link]

-

Preparation of 1-heptene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Which product(s) will be obtained by dehydration of 2-heptanol and the dehydration of 2 methyl-1-cyclohexanol? (n.d.). Study.com. Retrieved from [Link]

-

In the acid-catalyzed dehydration of 1-heptanol to 2-heptene, det... (n.d.). Pearson+. Retrieved from [Link]

-

Allyl Magnesium Bromide and Chloride. (2001). ResearchGate. Retrieved from [Link]

- System and method for purifying heptane. (2007). Google Patents.

-

6-Hepten-1-ol, 2-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

6-Methyl-1-heptanol. (n.d.). BMRB. Retrieved from [Link]

Sources

- 1. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]

- 13. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 14. 1-Heptene, 6-methyl- [webbook.nist.gov]

Core Compound Identification and Physicochemical Profile

An In-depth Technical Guide to 6-Methyl-1-heptene

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its characterization, synthesis, handling, and potential applications, grounded in established scientific principles.

This compound is an aliphatic, unsaturated hydrocarbon. As a terminal olefin with a branched alkyl chain, its reactivity is primarily dictated by the vinyl group, making it a valuable intermediate in organic synthesis and polymer science.

Chemical Identity

Correctly identifying a chemical entity is the foundation of any rigorous scientific work. The universally accepted identifiers for this compound are crucial for database searches, procurement, and regulatory compliance.

Chemical Structure

The structure of this compound features a seven-carbon chain with a double bond at the C1 position and a methyl group at the C6 position. This structure is achiral.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol: Purification by Fractional Distillation

Causality: Due to its volatility and potential for impurities from synthesis (e.g., unreacted starting materials, isomeric byproducts), fractional distillation is the preferred method for achieving high purity. The difference in boiling points between the target compound and potential contaminants allows for effective separation.

-

System Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all glassware is dry. The system must be placed in a certified fume hood.

-

Safety First: Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound to ensure smooth boiling. This prevents bumping, which can be hazardous with flammable liquids.

-

Heating: Gently heat the flask using a heating mantle. A gradual temperature increase is crucial for establishing an effective temperature gradient in the column, which is the basis for separation.

-

Equilibration: Observe the vapor front rising through the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring is maintained in the upper third of the column. This ensures that the vapor reaching the condenser is enriched in the lower-boiling-point component.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling forerun. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (approx. 112 °C). [1]6. Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

-

Verification: Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.

Safe Handling and Storage

Trustworthiness: Safe handling protocols are non-negotiable. This compound is a highly flammable liquid and its vapors can form explosive mixtures with air. [3]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Ground all containers when transferring the liquid to prevent static discharge.

-

Hazards: Overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness and dizziness. [3]

Applications in Scientific Research

The unique structure of this compound makes it a useful compound in several areas of chemical research.

-

Radical Chemistry: It serves as a substrate in studies of radical reactions. For instance, research on methyl-substituted 6-heptenyl radicals has used similar structures to investigate the stereoselectivity and kinetics of 6-exo versus 7-endo cyclizations, which are fundamental processes in organic synthesis. [8]* Polymer Science: As a terminal alkene, it can undergo polymerization or be used as a comonomer to modify the properties of polymers, introducing controlled branching.

-

Organic Synthesis: The vinyl group is a versatile functional handle for a wide array of transformations, including hydroboration-oxidation, epoxidation, and metathesis reactions, making it a building block for more complex molecules.

Conclusion

This compound is a well-defined chemical entity with established physical properties and spectral characteristics. Its primary value to the scientific community lies in its utility as a model substrate for studying reaction mechanisms, particularly in radical chemistry, and as a versatile building block in synthetic and polymer applications. Proper characterization via spectroscopic methods and adherence to stringent safety protocols during handling and purification are paramount for obtaining reliable and reproducible experimental results.

References

-

This compound , LookChem. [Link]

-

This compound CAS#: 5026-76-6 , ChemWhat. [Link]

-

This compound | C8H16 | CID 21122 , PubChem, National Center for Biotechnology Information. [Link]

-

This compound | CAS#:5026-76-6 , Chemsrc. [Link]

-

This compound | -5026-76-6 , Angene Chemical. [Link]

-

Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6) , Cheméo. [Link]

-

1-Heptene, 6-methyl- , NIST Chemistry WebBook, SRD 69. [Link]

-

1-Heptene, 6-methyl- , NIST Chemistry WebBook. [Link]

-

This compound (C8H16) , PubChemLite. [Link]

-

1-Heptene, 6-methyl- , NIST Chemistry WebBook. [Link]

-

6-Methyl-3-heptene | C8H16 | CID 175694 , PubChem, National Center for Biotechnology Information. [Link]

-

Reaction of Me3SnNa and Ph3MLi (M = C, Si, Ge, Sn) with 6-bromo-1-heptene: are intermediate 1-methyl-5-hexenyl radicals involved , ACS Publications. [Link]

-

6-Methyl-2-heptene | C8H16 | CID 5364870 , PubChem, National Center for Biotechnology Information. [Link]

-

1-Heptene, 6-methyl- , NIST Chemistry WebBook. [Link]

-

Cyclization of methyl-substituted 6-heptenyl radicals , PubMed, National Library of Medicine. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5026-76-6 | Chemsrc [chemsrc.com]

- 5. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]

- 8. Cyclization of methyl-substituted 6-heptenyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 6-Methyl-1-heptene: An In-depth Technical Guide

Introduction

6-Methyl-1-heptene, a non-polar aliphatic alkene with the molecular formula C₈H₁₆, serves as a valuable building block in organic synthesis and a reference compound in petrochemical analysis.[1][2] Its structural characterization is paramount for ensuring purity, understanding reaction kinetics, and for its unambiguous identification in complex mixtures. This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the intricacies of its ¹H and ¹³C NMR spectra, elucidate its fragmentation pattern in mass spectrometry, and provide field-proven experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure and atom numbering of this compound.

Mass Spectrometry Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule upon ionization.[3] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[2]

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[4]

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Ion Formula | Relative Intensity (%) | Interpretation |

| 112 | [C₈H₁₆]⁺ | 5 | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | 10 | Loss of a methyl radical (•CH₃) |

| 83 | [C₆H₁₁]⁺ | 20 | Loss of an ethyl radical (•C₂H₅) |

| 69 | [C₅H₉]⁺ | 60 | Loss of a propyl radical (•C₃H₇) |

| 56 | [C₄H₈]⁺ | 100 | Base Peak, likely from McLafferty rearrangement |

| 43 | [C₃H₇]⁺ | 85 | Isopropyl cation |

| 41 | [C₃H₅]⁺ | 70 | Allyl cation |

Fragmentation Pathway

The fragmentation of this compound in an EI source is governed by the stability of the resulting carbocations and neutral radicals.[5] The primary fragmentation mechanisms include allylic cleavage and rearrangements.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

The presence of the base peak at m/z 56 is indicative of a McLafferty rearrangement, a characteristic fragmentation of molecules containing a γ-hydrogen relative to a carbonyl or a double bond. In this case, a hydrogen atom from C4 is transferred to C1 with subsequent cleavage of the C2-C3 bond, resulting in the formation of a neutral propene molecule and the radical cation of 2-methyl-1-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity to the double bond and the alkyl branching.

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 4.90 - 5.05 | m | - | 2H | H-1a, H-1b |

| 2 | 5.75 - 5.85 | m | - | 1H | H-2 |

| 3 | 2.00 - 2.10 | q | ~7.0 | 2H | H-3 |

| 4 | 1.25 - 1.35 | m | - | 2H | H-4 |

| 5 | 1.15 - 1.25 | m | - | 2H | H-5 |

| 6 | 1.50 - 1.60 | m | - | 1H | H-6 |

| 7, 8 | 0.85 - 0.95 | d | ~6.5 | 6H | H-7, H-8 |

-

Vinylic Protons (H-1, H-2): The protons on the double bond appear in the most downfield region (4.90-5.85 ppm) due to the deshielding effect of the π-electrons.[6] The terminal =CH₂ protons (H-1) will appear as a multiplet due to geminal and vicinal coupling. The internal vinylic proton (H-2) will also be a multiplet due to coupling with the H-1 and H-3 protons.

-

Allylic Protons (H-3): These protons are adjacent to the double bond and are deshielded, appearing around 2.05 ppm as a quartet due to coupling with the H-2 and H-4 protons.

-

Aliphatic Protons (H-4, H-5, H-6): These methylene and methine protons appear in the typical aliphatic region (1.15-1.60 ppm).

-

Methyl Protons (H-7, H-8): The two methyl groups attached to C6 are diastereotopic and are expected to appear as a doublet around 0.90 ppm due to coupling with the H-6 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Assignment |

| 1 | 114.5 | C-1 (=CH₂) |

| 2 | 139.0 | C-2 (=CH) |

| 3 | 33.8 | C-3 (CH₂) |

| 4 | 29.0 | C-4 (CH₂) |

| 5 | 38.7 | C-5 (CH₂) |

| 6 | 28.5 | C-6 (CH) |

| 7, 8 | 22.6 | C-7, C-8 (CH₃) |

-

Alkene Carbons (C-1, C-2): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum (114-139 ppm).[7]

-

Aliphatic Carbons (C-3 to C-8): The sp³ hybridized carbons appear in the upfield region (22-39 ppm). The chemical shifts are influenced by the degree of substitution and proximity to the double bond.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR and GC-MS data for this compound. As a volatile organic compound, specific handling procedures are necessary.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8] Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.[8]

-

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.

NMR Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

GC-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as hexane or dichloromethane.

-

GC-MS System:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Agilent MS or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways through characteristic patterns like the McLafferty rearrangement. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom within the molecule. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality data for this and similar volatile organic compounds. By understanding the principles behind the data interpretation and the nuances of the experimental setup, scientists can confidently characterize this compound in various research and industrial applications.

References

-

Chemaxon. NMR Predictor. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. 1-Heptene, 6-methyl-. [Link]

-

PubChem. This compound. [Link]

-

NIST. Mass spectrum of 1-Heptene, 6-methyl-. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

SpectraBase. 1-Heptene, 5-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

NIST. 1-Heptene, 6-methyl-. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. PROSPRE [prospre.ca]

- 8. Simulate and predict NMR spectra [nmrdb.org]

Molecular Identity and Structural Significance

An In-depth Technical Guide to the Thermodynamic Properties of 6-Methyl-1-heptene

This guide provides a comprehensive analysis of the thermodynamic properties of this compound (CAS No: 5026-76-6), a branched-chain alkene of significant interest in the fields of fuel combustion, polymer chemistry, and process design. As a representative C8H16 isomer, understanding its thermodynamic behavior is crucial for optimizing reaction conditions, predicting chemical equilibria, and designing safe and efficient industrial processes. This document synthesizes available experimental data and computational estimations, offering field-proven insights into the causality behind property values and the methodologies for their determination.

This compound is an aliphatic, unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2] Its structure, featuring a terminal double bond and a methyl group near the end of the carbon chain, influences its reactivity and physical properties. The placement of the methyl group introduces chirality, though thermodynamic properties are typically reported for the racemate.

Key Identifiers:

-

SMILES: C=CCCCC(C)C[1]

Enthalpy of Formation (ΔfH°)

A quantitative structure-property relationship (QSPR) model has predicted the standard enthalpy of formation (ΔfH°) for this compound to be -129.5 kJ/mol .[4] Another estimation based on the Joback group contribution method provides a value of -88.30 kJ/mol for the ideal gas phase.[5] The discrepancy between these values underscores the importance of the chosen computational methodology and highlights the need for experimental validation.

Causality and Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation for organic compounds is authoritatively determined using combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation.

Step-by-Step Methodology:

-

Sample Preparation: A precise mass of liquid this compound is hermetically sealed into a container of known mass and heat of combustion, such as a gelatin capsule or a thin-walled glass ampoule.

-

Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-strength stainless steel "bomb." A known volume of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. The sample is ignited via an electrical fuse, and the temperature of the surrounding water is monitored with high-precision thermometry.

-

Data Analysis: The change in internal energy for the combustion reaction (ΔU_comb) is calculated from the observed temperature rise and the pre-determined heat capacity of the calorimeter system.

-

Correction and Calculation: Corrections are applied for the ignition energy and for the formation of byproducts like nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔU_comb.

-

Hess's Law Application: Using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound is determined using Hess's Law.

Heat Capacity (Cp) and Standard Entropy (S°)

Heat capacity and entropy are fundamental properties that describe how a substance stores thermal energy and its degree of molecular disorder, respectively. These values are essential for calculating changes in enthalpy and Gibbs free energy with temperature.

For liquid this compound at 25 °C and 1.01325 bar, the molar heat capacity (Cp) is reported as 233.971 J/(mol·K) .[1]

Determination by Adiabatic Calorimetry

The authoritative method for determining heat capacity and, by extension, the third law entropy of a substance involves low-temperature adiabatic calorimetry.

Step-by-Step Methodology:

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum.

-

Cooling: The vessel is cooled to cryogenic temperatures, typically near absolute zero (0 K).

-

Heating Increments: A precisely measured quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.

-

Equilibration: The system is allowed to reach thermal equilibrium after each heating step, and the final temperature is recorded.

-

Calculation: The heat capacity at each temperature is calculated as the ratio of the energy input to the measured temperature rise (Cp = dQ/dT).

-

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to the target temperature, accounting for the entropies of any phase transitions (e.g., fusion).

Gibbs Free Energy (ΔG)

Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability and is crucial for calculating chemical reaction equilibrium constants. It integrates the contributions of both enthalpy and entropy.

The relationship between these core thermodynamic properties is defined by the fundamental equation: ΔG° = ΔfH° - TΔS°

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

A calculated value for the standard Gibbs free energy of formation for this compound is 101.88 kJ/mol , derived using the Joback method.[5] The positive value indicates that, under standard conditions, the formation of this compound from its constituent elements in their standard states is not a spontaneous process.

Phase Change Properties

Phase change characteristics are critical for separation processes, safety assessments, and process design.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure dictates the volatility of a substance. The reported vapor pressure for this compound is 25.2 mmHg (approximately 0.033 bar), though the temperature for this measurement is not specified in the source.[3]

The enthalpy of vaporization (ΔvapH°), the energy required to transform one mole of a liquid into a gas, is reported as 37.87 kJ/mol .[1] The NIST Chemistry WebBook provides a similar value of 38.90 kJ/mol .[2][5]

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound compiled from various sources. It is critical to note that several key thermodynamic values are based on computational estimations rather than direct experimental measurement.

| Property | Value | Unit | Source & Method |

| Molecular Weight | 112.21 | g/mol | [2][3] IUPAC |

| Normal Boiling Point | 113 | °C | [1] |

| Melting Point | -109.99 | °C | [1] |

| Critical Temperature | 284.85 | °C | [1] |

| Critical Pressure | 26 | bar | [1] |

| Density (liquid @ 25°C) | 719.05 | kg/m ³ | [1] |

| Std. Enthalpy of Formation (gas) | -129.5 | kJ/mol | [4] QSPR Model |

| -88.30 | kJ/mol | [5] Joback Method | |

| Molar Heat Capacity (liquid @ 25°C) | 233.971 | J/(mol·K) | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 37.87 | kJ/mol | [1] |

| 38.90 | kJ/mol | [2][5] NIST | |

| Std. Gibbs Free Energy of Formation (gas) | 101.88 | kJ/mol | [5] Joback Method |

| Vapor Pressure | 25.2 | mmHg | [3] |

Conclusion and Future Outlook

This guide provides a consolidated overview of the known thermodynamic properties of this compound. While physical properties like boiling point and density are well-established, core thermochemical data such as the enthalpy of formation rely heavily on computational estimations. The discrepancies between different computational methods highlight a critical gap in the experimental literature.

For researchers and drug development professionals, the provided data serves as a robust starting point for modeling and process simulation. However, for applications requiring high-fidelity thermochemical data, the experimental determination of the enthalpy of formation via combustion calorimetry and the heat capacity and entropy via adiabatic calorimetry is strongly recommended. Such measurements would provide an authoritative grounding for this important C8H16 isomer and its related chemical systems.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [Link]

- Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6). Retrieved from [Link]

- Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups.

-

National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Heptene, 6-methyl- (CAS 5026-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

6-Methyl-1-heptene: A Technical Guide to Commercial Availability, Synthesis, and Application in Complex Molecule Synthesis

Abstract

This technical guide provides an in-depth analysis of 6-methyl-1-heptene (CAS No: 5026-76-6), a terminal alkene of significant interest to researchers and professionals in organic synthesis and drug development. The document covers its commercial availability, key physicochemical properties, and detailed, field-proven protocols for its synthesis via Wittig olefination and Grignard reaction pathways. Emphasis is placed on the rationale behind experimental choices, ensuring methodological robustness. Furthermore, this guide explores the strategic application of the 6-methylheptane structural motif, as exemplified by its incorporation into the synthesis of complex natural products with therapeutic potential, such as the cholesterol biosynthesis inhibitor, decarestrictine L. This serves to highlight its utility as a versatile chiral building block in the construction of advanced molecular architectures.

Introduction and Physicochemical Profile

This compound is an aliphatic, unsaturated hydrocarbon that serves as a valuable building block in organic chemistry.[1] Its terminal double bond provides a reactive handle for a multitude of chemical transformations, including hydroboration-oxidation, epoxidation, and polymerization.[2] For drug development professionals, its simple, branched structure makes it an attractive precursor for introducing lipophilic side-chains or for constructing more complex chiral synthons.[3]

The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 5026-76-6 | [1][4] |

| Molecular Formula | C₈H₁₆ | [1][4] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | Clear, colorless liquid with a petroleum-like odor. | [1] |

| Boiling Point | 112.4 °C at 760 mmHg | [4] |

| Density | 0.719 g/cm³ | [4] |

| Refractive Index | 1.4045 | [4] |

| Flash Point | 15.5 °C | [4] |

| Solubility | Insoluble in water. | [1] |

Commercial Availability and Procurement

This compound is commercially available from a number of fine chemical suppliers, typically in research-grade purities.[4] Procurement for laboratory-scale synthesis is straightforward, though availability for bulk or GMP (Good Manufacturing Practice) applications may require direct inquiry with manufacturers. When sourcing this reagent, it is critical to consider purity, as trace impurities can interfere with sensitive catalytic reactions.

Below is a summary of representative commercial offerings. Pricing and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Product Number (Example) | Purity | Quantity (Example) | Price (USD, Example) | Reference(s) |

| LookChem | - | 98% | 1 g | $295.00 | [4] |

| Angene Chemical | AG00DAZB | >95% | - | Inquiry | [5] |

| ChemWhat | 799737 | - | - | Inquiry | [6] |

| ChemicalBook | CB1190922 | - | - | Inquiry | [7] |

Synthetic Routes: A Practical Guide

The synthesis of a terminal alkene like this compound is most reliably achieved through established olefination methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide details two robust and widely adopted methods: the Wittig reaction and a Grignard-based approach.

Route 1: Wittig Olefination of 5-Methylhexanal

The Wittig reaction is a cornerstone of alkene synthesis, offering unparalleled regioselectivity by forming the double bond precisely at the location of a carbonyl group.[2][8] For the synthesis of this compound, the reaction of 5-methylhexanal with the phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is the most direct and efficient strategy.

Causality and Experimental Insight: This route is favored for its reliability and the commercial availability of the key precursors. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi).[9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which presents the primary purification challenge due to its high polarity and low volatility.[10] Purification is typically achieved via column chromatography.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. China 5-methylhexanalï¼CAS# 1860-39-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemwhat.com [chemwhat.com]

- 7. US9359625B2 - Chemical engineering processes and apparatus for the synthesis of compounds - Google Patents [patents.google.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Buy Online CAS Number 1860-39-5 - TRC - 5-Methylhexanal | LGC Standards [lgcstandards.com]

- 10. m.indiamart.com [m.indiamart.com]

Foreword: The Imperative of Purity in Scientific Endeavor

In the realms of research, drug development, and specialty chemical synthesis, the purity of a starting material is not merely a parameter—it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 6-Methyl-1-heptene (C₈H₁₆), a non-polar aliphatic alkene, serves as a key building block in various organic syntheses.[1] Its utility is directly proportional to its purity. The presence of isomeric species, residual solvents, or reaction byproducts can drastically alter reaction kinetics, yield, and the toxicological profile of final products.

This guide eschews a simple recitation of methods. Instead, it offers a holistic, field-proven approach to establishing a robust and self-validating system for the purity analysis of this compound. We will delve into the causality behind methodological choices, ensuring that the "why" is as clear as the "how," empowering you, the scientist, to not just follow a protocol, but to understand and adapt it with authority.

Understanding the Analyte: Physicochemical Profile

Before designing an analytical strategy, a thorough understanding of the target molecule is essential. This compound is a volatile, flammable liquid with a petroleum-like odor.[2] Its key properties dictate our analytical approach.

| Property | Value | Source | Significance for Analysis |

| Molecular Formula | C₈H₁₆ | [3][4][5][6][7] | Confirms the elemental composition and nominal mass for MS. |

| Molecular Weight | 112.21 g/mol | [2][3][4][5][6][7] | Used for all gravimetric and molar calculations. |

| CAS Number | 5026-76-6 | [3][4][5][6][7] | Provides an unambiguous identifier for database searches. |

| Boiling Point | ~112.4 °C (386 K) | [1][3] | High volatility makes it an ideal candidate for Gas Chromatography (GC). |

| Structure | Unsaturated Alkene | [3][4][5][6][7] | The terminal double bond and chiral center provide unique spectral features for NMR and IR. |

The Analytical Triad: A Multi-Modal Approach to Purity

No single technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal and complementary data generated by a triad of core techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 4. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 5. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 6. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 7. 1-Heptene, 6-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Terminal Double Bond in 6-Methyl-1-heptene

Foreword: Unlocking the Synthetic Potential of a Versatile Alkene